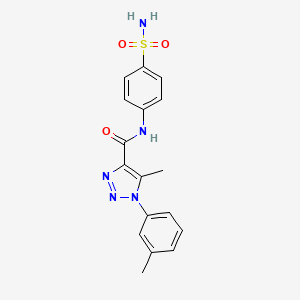

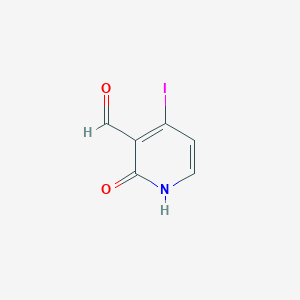

5-methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activities

Some research has been conducted on the synthesis of 1,2,4-triazole derivatives, revealing that these compounds possess antimicrobial properties. Studies show that these derivatives can be effective against a range of microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007; Pokhodylo et al., 2021).

Inhibition of Corrosion

A study on the efficiency of triazole derivatives as corrosion inhibitors for mild steel in acidic media was conducted. These compounds, including similar triazole-based structures, have shown very good inhibition performance, suggesting their utility in corrosion protection applications (Lagrenée et al., 2002).

Proton Conductive Properties

Research into sulfonated polyimide (SPI) copolymers containing triazole derivatives has demonstrated that introducing NH groups, particularly triazole groups, can significantly enhance the proton conductive properties of SPI membranes at low humidity. This indicates their potential application in fuel cell technology (Saito et al., 2010).

Synthesis and Characterization

Several studies focus on the synthesis of triazole derivatives and their structural characterization, exploring the chemistry and potential applications of these compounds in creating novel materials or molecules with specific functions. These include investigations into the crystal structure of triazole compounds and their reactivity, providing foundational knowledge for further applications in material science and medicinal chemistry (L'abbé et al., 2010; Moreno-Fuquen et al., 2019).

Anticancer and Anti-inflammatory Properties

A few compounds structurally related to 5-methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide have been investigated for their anticancer and anti-inflammatory activities. This research contributes to the exploration of triazole derivatives as potential therapeutic agents, demonstrating the diverse biological activities that these molecules can exhibit (Hebishy et al., 2020; Rahmouni et al., 2016).

Propriétés

IUPAC Name |

5-methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c1-11-4-3-5-14(10-11)22-12(2)16(20-21-22)17(23)19-13-6-8-15(9-7-13)26(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVRYYKYJDIEDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B2392350.png)

![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B2392353.png)

![6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2392360.png)

![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2392363.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B2392368.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2392369.png)

![N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2392371.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2392372.png)